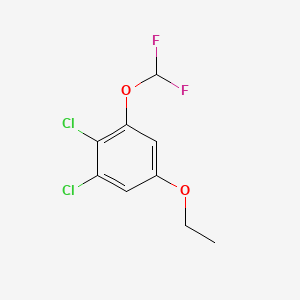
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene: is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene typically involves the following steps:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Fluorination: Addition of fluorine atoms to the benzene ring.
Etherification: Formation of the difluoromethoxy and ethoxy groups.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalytic Halogenation: Using catalysts to introduce chlorine and fluorine atoms efficiently.
Etherification Reactions: Utilizing specific reagents and conditions to form the difluoromethoxy and ethoxy groups.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene undergoes various types of reactions, including:
Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like sodium hydroxide or potassium hydroxide under specific temperature and pressure conditions.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Applications De Recherche Scientifique
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene is unique due to its specific arrangement of chlorine, fluorine, difluoromethoxy, and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H8Cl2F2O2 |
|---|---|
Poids moléculaire |
257.06 g/mol |
Nom IUPAC |
1,2-dichloro-3-(difluoromethoxy)-5-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3 |
Clé InChI |
OZCMROVBSFSVQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C(=C1)Cl)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















